ACT-335827
Overview
Description
ACT 335827 is a selective orexin receptor 1 antagonist. Orexin receptors are involved in regulating various physiological processes, including feeding behavior, energy homeostasis, and wakefulness. ACT 335827 has been studied for its potential therapeutic applications, particularly in the context of metabolic syndrome and anxiety-related disorders .
Mechanism of Action
Target of Action
ACT-335827 is a selective antagonist of the orexin receptor type 1 . The primary target of this compound is the orexin receptor 1 (OX1R) . The orexin system, which includes OX1R, plays a crucial role in regulating feeding, nutrient metabolism, and energy homeostasis .
Mode of Action
This compound acts on OX1R with an IC50 value of 6 nM . This means that this compound has a high affinity for OX1R and can effectively block the action of orexins at this receptor . By blocking OX1R, this compound can induce satiety and reduce normal and palatable food intake .
Biochemical Pathways
The orexin system, targeted by this compound, is involved in various biochemical pathways related to feeding, nutrient metabolism, and energy homeostasis . By blocking OX1R, this compound can influence these pathways and lead to reduced food intake .
Result of Action
The blockade of OX1R by this compound leads to several effects. It can induce satiety and reduce normal and palatable food intake . In a rat model of diet-induced obesity associated with metabolic syndrome, this compound treatment led to increased water intake and the high-density lipoprotein associated cholesterol proportion of total circulating cholesterol . . controls) and feed efficiency in the absence of hyperphagia .
Action Environment
The action of this compound can be influenced by environmental factors such as diet. This suggests that the dietary environment can influence the efficacy of this compound in reducing food intake .
Biochemical Analysis
Biochemical Properties
ACT-335827 acts on OXR1 and OXR2 with IC50 values of 6 nM and 417 nM, respectively . It is involved in the regulation of feeding, nutrient metabolism, and energy homeostasis .
Cellular Effects
This compound has been shown to induce satiety and reduce normal and palatable food intake in rodents . It has also been found to have anxiolytic effects in animals .
Molecular Mechanism
The molecular mechanism of this compound involves its antagonistic action on the orexin 1 receptor (OXR1). It blocks the ‘wakefulness’ effect of orexin to promote sleep .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to slightly increase body weight gain (4% vs. controls) and feed efficiency in the absence of hyperphagia .
Dosage Effects in Animal Models
In animal models, this compound administered orally at dosages of 30-100 mg/kg once, can reduce the fear-induced startle response without affecting motor or cognitive function . At a dosage of 300 mg/kg administered orally every day for 4 weeks, it has less effect on metabolic syndrome (MetS), such as diet-induced obesity (DIO) in male Wistar rats .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACT 335827 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired stereochemistry and purity of the final product .
Industrial Production Methods
Industrial production of ACT 335827 would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing purification techniques such as crystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
ACT 335827 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the dimethoxybenzyl and phenylacetamide moieties. These reactions can be catalyzed by acids or bases, depending on the specific conditions required .
Common Reagents and Conditions
Common reagents used in the reactions involving ACT 335827 include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions involving ACT 335827 are typically derivatives with modified functional groups. These derivatives can be used to study the structure-activity relationship and optimize the compound’s therapeutic potential .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Suvorexant: Another orexin receptor antagonist used for the treatment of insomnia.
Almorexant: An orexin receptor antagonist studied for its potential in treating sleep disorders and anxiety.
SB-334867: A selective orexin receptor 1 antagonist used in research to study the orexin system.
Uniqueness
ACT 335827 is unique in its selectivity for orexin receptor 1 and its lack of sedative effects, which distinguishes it from other orexin receptor antagonists like suvorexant and almorexant. This selectivity makes it a valuable tool for studying the orexin receptor system and developing new therapeutic agents .
Properties
IUPAC Name |
(2R)-2-[(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N2O5/c1-20(2)32-31(34)30(22-10-8-7-9-11-22)33-15-14-23-18-28(37-5)29(38-6)19-24(23)25(33)16-21-12-13-26(35-3)27(17-21)36-4/h7-13,17-20,25,30H,14-16H2,1-6H3,(H,32,34)/t25-,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHOBPVRRPCTLG-SETSBSEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CC4=CC(=C(C=C4)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CC4=CC(=C(C=C4)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336764 | |
Record name | ACT-335827 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901336764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354039-86-3 | |
Record name | ACT-335827 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901336764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of ACT-335827?
A: this compound acts as a selective antagonist of the orexin receptor type 1 (OX1R). [, ] Orexin neuropeptides, primarily synthesized in the hypothalamus, are involved in regulating arousal, stress response, and feeding behavior. By selectively blocking OX1R, this compound interferes with orexin signaling in the brain, leading to downstream effects on these physiological processes. [, , ]
Q2: Did this compound affect effort-based reward-seeking behavior in preclinical studies?
A: Interestingly, this compound, as well as other selective OX1R antagonists (SB-334867 and nivasorexant), did not affect effort-based responding for sucrose rewards in rats. [] This suggests that while the orexin system is implicated in reward processing, particularly for drugs of abuse, selective OX1R antagonism may not significantly alter motivation for natural rewards like sucrose in this specific experimental paradigm. []
Q3: How does this compound compare to dual orexin receptor antagonists in terms of its effects on stress response?
A: When compared to the dual orexin receptor antagonist Almorexant, this compound exhibited different effects on the cardiovascular and behavioral responses to novelty stress in rats. [] While Almorexant effectively reduced stress-induced increases in locomotor activity, blood pressure, and heart rate, this compound alone had limited effects. [] These findings suggest that both OX1R and OX2R may play synergistic roles in mediating stress responses, and blocking only OX1R with this compound might not be sufficient to elicit the same robust effects as dual receptor blockade. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.